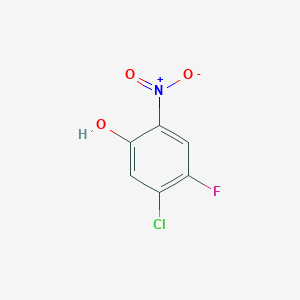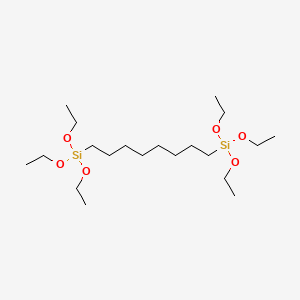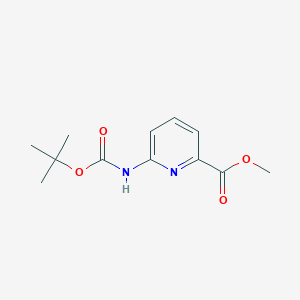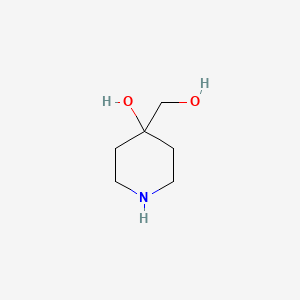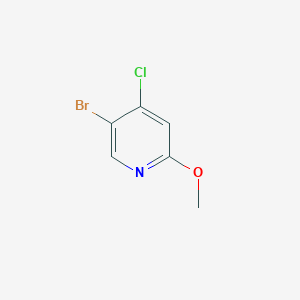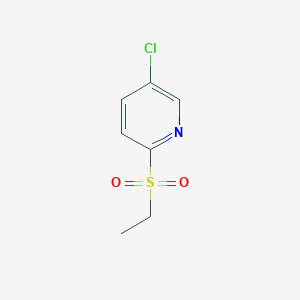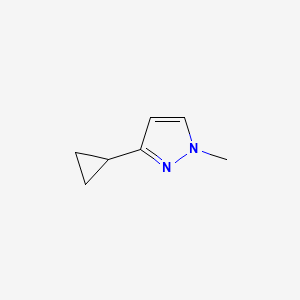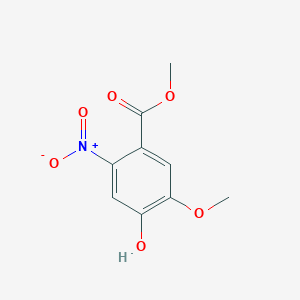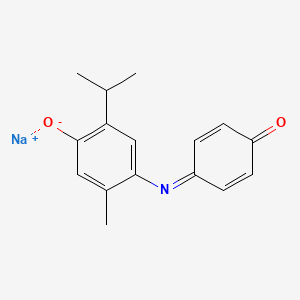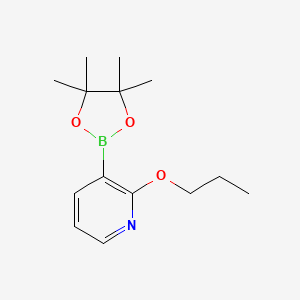![molecular formula C13H17N3O2 B1592926 (1H-Pyrrolo[2,3-b]pyridin-5-ylmethyl)-carbamic acid tert-butyl ester CAS No. 900514-09-2](/img/structure/B1592926.png)
(1H-Pyrrolo[2,3-b]pyridin-5-ylmethyl)-carbamic acid tert-butyl ester
Übersicht
Beschreibung
“(1H-Pyrrolo[2,3-b]pyridin-5-ylmethyl)-carbamic acid tert-butyl ester” is a chemical compound . It is related to a class of compounds known as 1H-pyrrolo[2,3-b]pyridine derivatives .
Synthesis Analysis
The synthesis of related compounds involves the reaction of starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C to obtain the compounds in 45–60% yield .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
(1H-Pyrrolo[2,3-b]pyridin-5-ylmethyl)-carbamic acid tert-butyl ester and its derivatives have been the subject of research primarily in the field of organic chemistry, focusing on their synthesis and structural characterization. For instance, studies have reported on the synthesis of related pyrrole derivatives, such as the preparation of SF5-substituted pyrrole carboxylic acid esters, highlighting methods to achieve these compounds in good yield and purity (Dolbier & Zheng, 2009). Furthermore, research on the one-step continuous flow synthesis of pyrrole-3-carboxylic acids demonstrates the advancement in methodologies for creating complex pyrrole structures (Herath & Cosford, 2010).
Chemical Reactions and Applications
The chemical reactivity of such compounds has also been a significant area of research. For example, the study of singlet oxygen reactions with 3-methoxy-2-pyrrole carboxylic acid tert-butyl esters offers insights into the formation of 5-substituted pyrroles, which are valuable in the synthesis of compounds like prodigiosin (Wasserman et al., 2004). Additionally, research into the divergent and solvent-dependent reactions of related diaza-dienes and enamines reveals the possibility of synthesizing a range of compounds with applications in medicinal chemistry (Rossi et al., 2007).
Organocatalysis in Asymmetric Reactions
In the field of organocatalysis, pyrrolidine-containing carbamate esters have been synthesized and used in asymmetric Michael addition reactions. These studies demonstrate the utility of such compounds in enhancing yields and selectivities in organic reactions, which is pivotal for the synthesis of chiral molecules (Mondal & Bhowmick, 2018).
Potential in Medicinal Chemistry
While not directly focusing on (1H-Pyrrolo[2,3-b]pyridin-5-ylmethyl)-carbamic acid tert-butyl ester, related research indicates the potential of such compounds in medicinal chemistry. The exploration of tert-butyl esters in various organic syntheses, including the development of drug intermediates, suggests possible applications in drug development (Geng Min, 2010).
Crystallography and Material Science
Moreover, the use of similar compounds in crystallography and material science has been reported, as seen in studies involving the characterization and X-ray diffraction analysis of tert-butyl ester derivatives. These investigations provide valuable information on the molecular structures and properties of such compounds, which can be crucial for their application in various fields (Kant et al., 2015).
Eigenschaften
IUPAC Name |
tert-butyl N-(1H-pyrrolo[2,3-b]pyridin-5-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16-8-9-6-10-4-5-14-11(10)15-7-9/h4-7H,8H2,1-3H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDJEMPYAHCGHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C2C(=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640111 | |
| Record name | tert-Butyl [(1H-pyrrolo[2,3-b]pyridin-5-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Pyrrolo[2,3-b]pyridin-5-ylmethyl)-carbamic acid tert-butyl ester | |
CAS RN |
900514-09-2 | |
| Record name | 1,1-Dimethylethyl N-(1H-pyrrolo[2,3-b]pyridin-5-ylmethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900514-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(1H-pyrrolo[2,3-b]pyridin-5-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Benzyl-7-oxa-4-azaspiro[2.5]octane](/img/structure/B1592843.png)

